molecular formula C10H13BO4 B7954699 (3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-6-yl)boronic acid

(3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-6-yl)boronic acid

Cat. No.: B7954699
M. Wt: 208.02 g/mol
InChI Key: DGGFLCNEFJQNJG-UHFFFAOYSA-N
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Description

(3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-6-yl)boronic acid is an organic compound with the molecular formula C10H13BO4. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is part of the benzodioxepin family, characterized by a dioxepin ring fused to a benzene ring. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

The synthesis of (3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-6-yl)boronic acid typically involves the following steps:

Mechanism of Action

The mechanism of action of (3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-6-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-7-5-14-9-4-2-3-8(11(12)13)10(9)15-6-7/h2-4,7,12-13H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGFLCNEFJQNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)OCC(CO2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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